GSK-5959 was developed by GlaxoSmithKline and is classified as an epigenetic modulator. It belongs to the category of small molecule inhibitors targeting bromodomains, which are protein domains that bind acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes .
The synthesis of GSK-5959 involves several key steps, starting from commercially available precursors. The synthetic route typically includes:
The detailed synthetic pathway can vary based on specific experimental conditions and desired analogs.
GSK-5959 features a quinolinone core structure with specific substituents that confer its selective inhibitory properties. The molecular formula for GSK-5959 is typically represented as C₁₄H₁₁N₃O, indicating the presence of nitrogen and oxygen atoms in addition to carbon and hydrogen.
Key structural characteristics include:
The three-dimensional structure of GSK-5959 can be analyzed using computational docking studies, which illustrate how it fits into the active site of BRPF1, forming critical hydrogen bonds and hydrophobic interactions .
GSK-5959 undergoes various chemical reactions during its synthesis, including:
These reactions are typically optimized for yield and purity through careful control of reaction conditions such as temperature, solvent choice, and reaction time .
GSK-5959 functions primarily by inhibiting the bromodomain of BRPF1. This inhibition disrupts the interaction between BRPF1 and acetylated lysines on histones, thereby affecting gene transcription related to cell proliferation and survival.
The mechanism can be summarized as follows:
Quantitative data from binding assays indicate that GSK-5959 has a dissociation constant (K_d) in the low micromolar range, demonstrating its potency as an inhibitor .
GSK-5959 exhibits several notable physical and chemical properties:
These properties are crucial for its development as a therapeutic agent .
GSK-5959 is primarily utilized in research settings focused on cancer biology, particularly in studies investigating:
The ongoing research into GSK-5959 highlights its potential as a valuable tool in both basic research and therapeutic applications against cancer .
GSK-5959 (chemical name: N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-piperidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamide; CAS# 901245-65-6) is a potent and cell-permeable small-molecule inhibitor targeting the bromodomain of BRPF1 (Bromodomain and PHD Finger-Containing Protein 1). This epigenetic reader protein functions as a scaffolding subunit for MYST-family histone acetyltransferase complexes, facilitating chromatin remodeling and gene transcription. GSK-5959 binds the BRPF1 bromodomain with an IC₅₀ of 80 nM, competitively blocking its recognition of N-ε-acetyl-lysine (KAc) motifs on histone tails [1] [2] [6].
The high-affinity interaction between GSK-5959 and BRPF1 is governed by critical structural features:
Table 1: Key Molecular Interactions of GSK-5959 with BRPF1 Bromodomain
Residue | Interaction Type | Structural Role |
---|---|---|
Asn651 | Hydrogen bonding | Anchors benzimidazolone core |
Tyr707 | π-Stacking | Stabilizes benzamide orientation |
Phe714 | Hydrophobic packing | Accommodates N-methylpiperidine group |
Glu655 | Steric constraint | Limits solvent exposure of 2-methoxy group |
Crystallographic studies confirm that GSK-5959’s binding induces no major conformational shifts in BRPF1, indicating pure competitive inhibition [6].
GSK-5959 disrupts BRPF1’s physiological function by displacing it from acetylated histone substrates:
GSK-5959’s exceptional selectivity was quantified through parallel screening against phylogenetically related bromodomains:
Table 2: Selectivity Profile of GSK-5959 Across Key Bromodomains
Bromodomain | IC₅₀ (nM) | Fold-Selectivity vs. BRPF1 | Assay Type |
---|---|---|---|
BRPF1 | 80 | 1 | TR-FRET/BROMOscan |
BRPF2 | 8,000 | 100 | TR-FRET |
BRPF3 | >80,000 | >1,000 | TR-FRET |
BRD4(BD1) | >40,000 | >500 | BROMOscan |
BRD4(BD2) | >40,000 | >500 | BROMOscan |
Comprehensive off-target profiling using the BROMOscan platform evaluated GSK-5959 against 35 diverse bromodomains at 10 μM:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7